

Comparative study of pumice and expanded clay as lightweight aggregates.

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A Comparative Analysis of Pumice and Expanded Clay as Lightweight Aggregates for Research Applications

This guide provides a detailed comparison of pumice and expanded clay, two common lightweight aggregates, to inform researchers, scientists, and drug development professionals in material selection. The comparison is based on key physical, mechanical, thermal, and chemical properties, supported by experimental data from various studies. Detailed experimental protocols for critical performance metrics are also provided to ensure accurate and reproducible evaluations.

Data Presentation: Comparative Properties

The selection of a lightweight aggregate is contingent on the specific requirements of the application, such as desired density, strength, and thermal performance. The following tables summarize the key quantitative properties of pumice and expanded clay to facilitate a direct comparison.

Table 1: Physical and Mechanical Properties



Property	Pumice	Expanded Clay (LECA)	Test Standard
**Loose Bulk Density (kg/m ³) **	500 - 900[1]	250 - 510[2]	ASTM C29 / EN 1097- 3
Specific Gravity	~2.35[3]	1.01 - 1.20[4]	ASTM C127
Water Absorption (% by mass)	21 - 50.8[5][6]	4 - 35[4][7]	ASTM C127
Compressive Strength (aggregate, MPa)	5 - 7[8]	0.9 - 3.0[9]	-
Concrete Compressive Strength (MPa)	17.5 - >40[10]	18 - 50.6[11]	ASTM C39
Hardness (Mohs)	6[3]	Varies	-

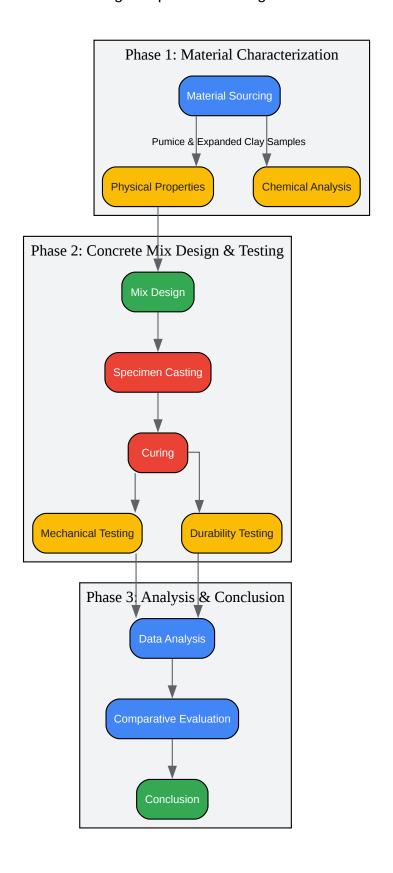
Table 2: Thermal and Chemical Properties

Property	Pumice	Expanded Clay (LECA)	Test Standard
Thermal Conductivity (W/m·K)	0.20 - 0.38[12]	0.08 - 0.20[7]	ASTM C177 / ISO 8302
Melting Point (°C)	~900 (Softening Point) [3]	>1100[9]	-
рН	~7.2 (Neutral)[3]	~7.0 (Neutral)[9]	-
Chemical Composition (%)	SiO ₂ : 70-76[6] [11]Al ₂ O ₃ : 11-14[6] [11]	SiO2: ~60[9]Al2O3: ~17[9]	X-Ray Fluorescence (XRF)

Mandatory Visualization



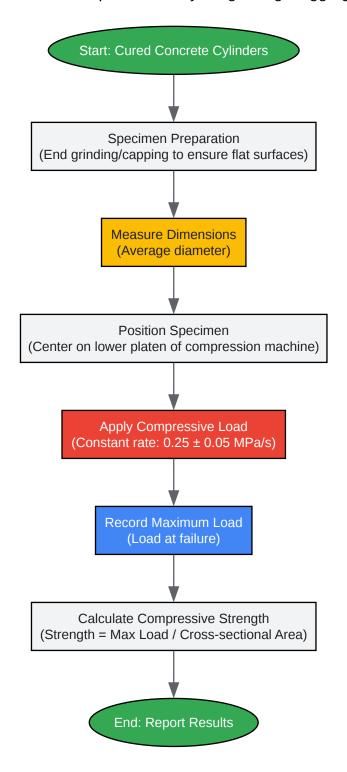
The following diagrams illustrate the logical workflow for a comparative study and the experimental protocol for determining compressive strength.





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Workflow for a comparative study of lightweight aggregates.



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Experimental workflow for Compressive Strength Test (ASTM C39).



Experimental Protocols

Accurate comparison requires standardized testing procedures. The following are detailed methodologies for key experiments based on ASTM International standards.

Bulk Density and Voids in Aggregate (ASTM C29/C29M)

This test determines the bulk density ("unit weight") of an aggregate in a compacted or loose state.

- Apparatus: A rigid, watertight cylindrical metal measure of a known calibrated volume; a tamping rod; a balance accurate to 0.05 kg.
- Procedure (Compacted Bulk Density by Rodding):
 - o Determine the mass of the empty, dry measure.
 - Fill the measure to one-third of its capacity with the oven-dried aggregate.
 - Level the surface and rod the layer with 25 strokes of the tamping rod, distributed evenly over the surface.
 - Fill the measure to two-thirds capacity and repeat the rodding procedure.
 - Fill the measure to overflowing and rod the final layer.
 - Strike off the excess aggregate using the tamping rod as a straightedge.
 - Determine the mass of the measure plus the aggregate.
- Calculation:
 - Bulk Density (M) = (G T) / V
 - G = Mass of the aggregate plus the measure (kg)
 - T = Mass of the measure (kg)
 - V = Volume of the measure (m³)



Specific Gravity and Water Absorption of Coarse Aggregate (ASTM C127)

This method is used to determine the specific gravity and water absorption of coarse aggregates.[13]

- Apparatus: A balance sensitive to 0.05% of the sample mass; a wire basket; a water tank; an oven.
- Procedure:
 - Prepare a representative sample of the aggregate and wash it to remove dust.
 - Immerse the aggregate in water at room temperature for 24 ± 4 hours.[13]
 - Remove the sample from the water and dry it to a saturated-surface-dry (SSD) condition by rolling it in an absorbent cloth until all visible films of water are gone.
 - Determine the mass of the SSD sample in air (Mass B).
 - Place the SSD sample in the wire basket and determine its mass while submerged in water (Mass C).
 - Dry the aggregate in an oven at 110 ± 5°C until a constant mass is achieved.
 - Cool the sample to room temperature and determine its oven-dry mass (Mass A).
- Calculations:
 - Bulk Specific Gravity (Oven-Dry): A / (B C)
 - Bulk Specific Gravity (SSD): B / (B C)
 - Apparent Specific Gravity: A / (A C)
 - Absorption (%): [(B A) / A] x 100



Compressive Strength of Cylindrical Concrete Specimens (ASTM C39/C39M)

This test is used to determine the compressive strength of cylindrical concrete specimens.[14] [15][16][17]

 Apparatus: A compression testing machine with a capacity suitable for the specimens being tested.

Procedure:

- Specimens must be cylindrical with ends that are plane to within 0.05 mm and perpendicular to the axis. If not, they must be capped or ground.
- Measure the diameter of the cylinder to the nearest 0.25 mm by averaging two measurements taken at right angles to each other at about mid-height.
- Clean the bearing surfaces of the testing machine and the specimen.
- Place the specimen on the lower bearing block and align its axis with the center of the upper bearing block.[15]
- \circ Apply the load continuously and without shock at a constant rate within the range of 0.15 to 0.35 MPa/s. A rate of 0.25 \pm 0.05 MPa/s is recommended.[15]
- Continue loading until the specimen fails, and record the maximum load carried by the specimen.

Calculation:

Compressive Strength = Maximum Load / Cross-Sectional Area

Steady-State Thermal Transmission Properties (ASTM C177)

This test measures the thermal conductivity of a material using a guarded-hot-plate apparatus. [8][18][19][20]



Apparatus: A guarded-hot-plate apparatus, consisting of a heated plate assembly and two
cooling units. The central section of the heated plate is the metering area, which is
surrounded by a guard section to prevent lateral heat loss.

Procedure:

- Two identical, flat specimens of the material are prepared.
- The specimens are placed on either side of the hot plate, sandwiched between the two cooling units.
- Power is supplied to the main and guard heaters to establish a steady temperature difference across the specimens. The guard heater temperature is maintained to match the main heater temperature, ensuring one-dimensional heat flow.
- Once thermal equilibrium (steady-state) is reached, the electrical power input to the metering area (Q), the temperature of the hot surface (Th), the temperature of the cold surface (Tc), and the specimen thickness (L) are recorded.

Calculation:

- Thermal Conductivity (λ) = (Q × L) / (A × (Th Tc))
 - Q = Power input to the metering area (W)
 - L = Average thickness of one specimen (m)
 - A = Metering area (m²)
 - Th Tc = Temperature difference across the specimen (K)

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